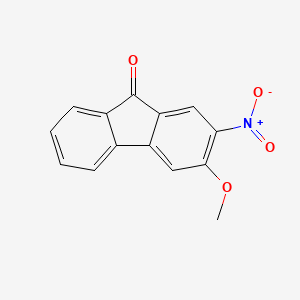

3-Methoxy-2-nitro-9H-fluoren-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9H-fluoren-9-one , is a polycyclic aromatic ketone with the chemical formula C13H8O. It features a fluorenone core, which consists of a fluorene ring fused to a ketone group. The compound’s molecular weight is approximately 180.2 g/mol .

Preparation Methods

Synthetic Routes::

Direct Synthesis: One common method involves the direct synthesis of 9H-fluoren-9-one from fluorene through oxidation. Oxidizing agents like chromic acid or potassium permanganate can be employed to convert fluorene to the desired ketone.

Nitration Followed by Oxidation: Another approach is to first nitrate fluorene to form 2-nitrofluorene, followed by oxidation to yield 9H-fluoren-9-one.

Direct Synthesis: The oxidation of fluorene typically occurs under reflux conditions using an acidic medium (e.g., sulfuric acid) and an oxidizing agent.

Nitration: Nitration of fluorene involves treating it with a mixture of concentrated nitric acid and sulfuric acid.

Oxidation: The oxidation step can be carried out using potassium permanganate or chromic acid.

Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions, optimizing yields and minimizing waste.

Chemical Reactions Analysis

9H-fluoren-9-one participates in various chemical reactions:

Oxidation: It can undergo further oxidation to form 9H-fluoren-9-carboxylic acid.

Reduction: Reduction of the ketone group yields 9H-fluoren-9-ol.

Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common reagents:

Oxidation: Potassium permanganate (KMnO), chromic acid (HCrO)

Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)

Substitution: Halogens (e.g., bromine, chlorine)

Major products:

- Oxidation: 9H-fluoren-9-carboxylic acid

- Reduction: 9H-fluoren-9-ol

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antitumor properties. Research indicates that derivatives of 9H-fluorenone can exhibit significant cytotoxicity against various cancer cell lines. For example, a study showed that certain synthesized fluorene derivatives demonstrated higher efficacy compared to established anticancer drugs, suggesting their potential as new therapeutic agents.

Antimicrobial Activity

3-Methoxy-2-nitro-9H-fluoren-9-one derivatives have also been evaluated for their antimicrobial properties. In vitro assays revealed notable activity against multidrug-resistant bacterial strains, indicating that these compounds could serve as templates for developing new antibiotics.

Antioxidant Properties

The antioxidant capabilities of this compound are of particular interest in food technology and health sciences. Studies suggest that the compound can effectively neutralize free radicals, which are implicated in oxidative stress-related diseases . The presence of the methoxy group enhances its antioxidant activity compared to other similar compounds.

Comparative Analysis of Biological Activities

| Compound Name | Activity Type | Observations |

|---|---|---|

| This compound | Anticancer | Significant cytotoxicity against cancer cells |

| 3-Methoxy-2-nitrofluorene derivatives | Antimicrobial | Effective against multidrug-resistant bacteria |

| 9-Fluorenone derivatives | Antioxidant | Strong free radical scavenging capabilities |

Case Study 1: Anticancer Efficacy

A study published in Materials Chemistry C explored the synthesis of fluorene-based thiazolidinones derived from this compound. These compounds were tested against various cancer cell lines, revealing significant cytotoxic effects compared to reference drugs. The study highlighted the potential for these derivatives in cancer therapy, particularly due to their ability to induce apoptosis in malignant cells.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial effects of derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives had substantial inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents. The study emphasized the need for further exploration into the mechanisms of action and optimization of these compounds for clinical applications.

Mechanism of Action

The exact mechanism by which 9H-fluoren-9-one exerts its effects depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in redox processes.

Comparison with Similar Compounds

While 9H-fluoren-9-one is unique due to its fluorenone structure, similar compounds include:

- 2-Methoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one (C14H14O3)

- 7-Nitro-1,2,3,4-tetrahydro-9H-xanthen-9-one (C13H11NO4)

- 2,3,6,7-Tetramethoxy-9H-fluoren-9-one (C17H16O5)

These compounds share structural similarities but exhibit distinct properties and applications.

Properties

Molecular Formula |

C14H9NO4 |

|---|---|

Molecular Weight |

255.22 g/mol |

IUPAC Name |

3-methoxy-2-nitrofluoren-9-one |

InChI |

InChI=1S/C14H9NO4/c1-19-13-7-10-8-4-2-3-5-9(8)14(16)11(10)6-12(13)15(17)18/h2-7H,1H3 |

InChI Key |

MMALOSZXVMMMQC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=CC=CC=C3C2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.